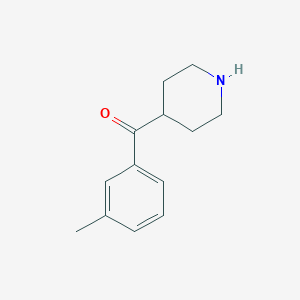

4-(3-Methylbenzoyl)-piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-3-2-4-12(9-10)13(15)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPUYLAUEQCVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390831 | |

| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344334-10-7 | |

| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Efficacy of 4 3 Methylbenzoyl Piperidine Derivatives

Receptor Binding and Modulation Studies

Derivatives of 4-(3-Methylbenzoyl)-piperidine have shown notable affinity and modulatory effects on several key receptor systems in the central nervous system, including orexin (B13118510), muscarinic acetylcholine (B1216132), serotonin (B10506), and dopamine (B1211576) receptors.

Orexin Receptor Agonism (OXR1, OXR2) and Associated Physiological Processes

Orexin-A and Orexin-B are neuropeptides that regulate critical physiological functions, including wakefulness, appetite, and reward pathways, by activating the orexin 1 (OXR1) and orexin 2 (OXR2) receptors. mdpi.comnih.gov These G protein-coupled receptors are expressed throughout the central nervous system. medchemexpress.com Orexin-A binds to both OXR1 and OXR2 with high affinity, while orexin-B shows a preference for OXR2. mdpi.commedchemexpress.com The activation of these receptors triggers a cascade of intracellular signaling pathways, primarily through Gq, Gi/o, and Gs proteins, leading to increased intracellular calcium levels and modulation of adenylyl cyclase activity. mdpi.comnih.gov

The development of small molecule agonists for orexin receptors has been a significant area of research, with the goal of mimicking the physiological effects of endogenous orexins. plos.org While many antagonists have been developed to treat conditions like insomnia, the discovery of potent and selective agonists has been more challenging. researchgate.net Some compounds have been identified as weak or partial agonists, but often suffer from off-target effects. plos.org The orexin system's role in promoting wakefulness and regulating energy homeostasis makes its agonists potential candidates for treating narcolepsy and other sleep disorders.

Muscarinic Acetylcholine Receptor (M1) Agonism and Cognitive Function

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G protein-coupled receptor highly expressed in brain regions crucial for learning and memory, such as the neocortex and hippocampus. researchgate.netnih.gov Activation of M1 receptors is a promising therapeutic strategy for improving cognitive deficits associated with Alzheimer's disease and schizophrenia. researchgate.netdovepress.com Agonists of the M1 receptor are expected to not only provide symptomatic relief but also potentially modify disease progression by promoting non-amyloidogenic processing of the amyloid precursor protein. mdpi.com

The development of selective M1 agonists has been a focus of research to avoid the side effects associated with non-selective muscarinic agents. nih.govnih.gov Positive allosteric modulators (PAMs) of the M1 receptor represent a particularly promising approach, as they enhance the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor themselves. researchgate.net Several classes of compounds, including some bearing the benzoylpiperidine fragment, have been investigated for their M1 agonistic or PAM activity, showing potential to enhance cognitive function. researchgate.netmdpi.com

Serotonin Receptor Ligand Activity (e.g., 5-HT2A, 5-HT7)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors that mediate a wide array of physiological and psychological processes. bmbreports.orgacnp.org The 5-HT2A and 5-HT7 receptor subtypes, in particular, have been identified as important targets for the treatment of various central nervous system disorders, including depression, anxiety, and schizophrenia. mdpi.comnih.gov

Certain 4-benzoylpiperidine derivatives have demonstrated high affinity for 5-HT2A and 5-HT7 receptors. mdpi.com For instance, some derivatives act as potent antagonists at both 5-HT2A and 5-HT7 receptors, a profile that is considered beneficial for antipsychotic and antidepressant effects. mdpi.com The affinity of these compounds for serotonin receptors can be modulated by structural modifications to the benzoylpiperidine core. mdpi.com The following table summarizes the binding affinities of selected benzoylpiperidine derivatives for serotonin receptors.

| Compound | 5-HT2A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) |

| Derivative 63 | 4 | 2 |

| Derivative 64 | 27 | 2 |

| Compound 31 | 1.1 (IC50) | - |

| Compound 33 | 2.4 (IC50) | - |

Data sourced from a comprehensive review on benzoylpiperidine derivatives. mdpi.com

Dopamine Receptor Antagonism (e.g., D1, D2, D4)

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). mdpi.comnih.gov Antagonism of dopamine receptors, particularly the D2 receptor, is a cornerstone of antipsychotic therapy. wikipedia.orgdrugbank.com However, non-selective dopamine antagonists can lead to significant side effects. wikipedia.org Consequently, there is considerable interest in developing ligands with selectivity for specific dopamine receptor subtypes, such as the D4 receptor, which may offer a better side-effect profile. mdpi.comresearchgate.net

Several 4-benzoylpiperidine derivatives have been evaluated for their ability to bind to and antagonize dopamine receptors. mdpi.com Some of these compounds exhibit notable affinity for D1, D2, and D4 receptors. mdpi.com The development of D4-selective antagonists from the piperidine (B6355638) class is an active area of research, with some derivatives showing promising affinity and selectivity. mdpi.com The table below presents the affinity constants (pKi) of selected piperidine derivatives for human D2, D3, and D4 receptors.

| Compound | D2 Receptor (pKi) | D3 Receptor (pKi) | D4 Receptor (pKi) |

| Compound 7 | - | - | - |

| Compound 8 | - | - | - |

| Compound 12 | - | - | - |

| Compound 16 | - | - | - |

Affinity data for these specific compounds at D2, D3, and D4 receptors is detailed in specialized studies on dopamine receptor antagonists. mdpi.com

Enzyme Inhibition Profiling

In addition to receptor modulation, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in neurotransmitter metabolism and signaling.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition and Endocannabinoid System Modulation

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a primary role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govunipi.it Inhibition of MAGL increases the levels of 2-AG in the brain, which can produce analgesic, anxiolytic, and anti-inflammatory effects. nih.govunipi.it This makes MAGL a promising therapeutic target for a variety of neurological and psychiatric disorders. mdpi.com

The development of reversible MAGL inhibitors is of particular interest to avoid the potential for tolerance and receptor desensitization associated with irreversible inhibitors. nih.gov Several classes of reversible MAGL inhibitors have been discovered, including derivatives containing the piperidine scaffold. unipi.itmdpi.com Some of these compounds have shown high potency and selectivity for MAGL over other related enzymes like fatty acid amide hydrolase (FAAH). acs.org Molecular modeling studies have provided insights into the binding modes of these piperidine-based inhibitors within the active site of MAGL. nih.gov The inhibitory activities of selected piperidine derivatives against human MAGL are presented below.

| Compound | MAGL Inhibition (IC50, nM) |

| Compound 1 | 15 |

| Compound 3a | 2.7 |

| Compound 3b | 2.7 |

| Compound 4f | No inhibition (IC50 > 10000 nM) |

Data on the inhibitory activity of these compounds against human MAGL is available in studies focused on the discovery of novel MAGL inhibitors. acs.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the biosynthesis of nucleic acids and amino acids, making it a significant target for therapeutic intervention in diseases like cancer and bacterial infections. vietnamjournal.rumdpi.com The inhibition of DHFR can disrupt cellular proliferation and survival. mdpi.com While direct studies on this compound's DHFR inhibitory activity are not extensively documented, research on related piperidine-based compounds provides valuable insights.

A study on 4-piperidine-based thiosemicarbazones revealed their potential as DHFR inhibitors, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net This suggests that the piperidine moiety can serve as a viable scaffold for designing DHFR inhibitors. The development of novel DHFR inhibitors often involves non-classical antifolates like trimethoprim, which contain a substituted 2,4-diamino pyrimidine (B1678525) motif. vietnamjournal.ru Further investigation into the specific substitutions on the this compound structure could elucidate its potential for DHFR inhibition.

Kinase Inhibition (e.g., related to cancer progression)

Kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. acs.org Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. acs.orgnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, known for its diverse pharmacological activities, has been a focus in the development of kinase inhibitors. nih.gov

In a study focused on developing potent kinase inhibitors against esophageal cancer, a library of compounds was designed with a meta-methylbenzyl group at the N1 position of a piperidine-containing scaffold. nih.gov While this study did not specifically use a this compound, the presence of the methylbenzyl group is noteworthy. Modifications to the piperidine ring were found to significantly impact the compound's activity. nih.gov For instance, moving a methoxy (B1213986) group from the 4-position to the 3-position of the piperidine ring decreased the compound's antiproliferative activity. nih.gov

Another area of interest is the inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Quinazoline-based EGFR inhibitors have shown significant promise, and modifications to this scaffold, including the addition of piperidine moieties, have been explored to enhance inhibitory activity. nih.gov For example, replacing a piperazine (B1678402) with a piperidine led to less potent EGFR inhibitors in one study, highlighting the specific structural requirements for effective kinase inhibition. nih.gov

Research into spiroindoline quinazolinedione derivatives has identified compounds with significant anti-proliferative effects against various cancer cell lines. researchgate.net One particularly potent compound featured a 4-methylbenzyl substituent, demonstrating IC50 values ranging from 2.4 to 13.4 μM against different cancer cells. researchgate.net This compound was found to primarily target the FLT3 kinase. researchgate.net

| Compound/Derivative Class | Target Kinase(s) | Cancer Type/Cell Line | Key Findings |

| Pyrazolo[3,4-d]pyrimidine with meta-methylbenzyl group | Not specified | Esophageal Cancer | Modifications on the piperidine ring significantly affected antiproliferative activity. nih.gov |

| Spiroindoline quinazolinedione with 4-methylbenzyl substituent | FLT3 | EBC-1, A549, HT-29, K562 | Showed considerable potency with IC50 values of 2.4 to 13.4 μM. researchgate.net |

| Quinazoline derivatives | EGFR, VEGFR2 | Various | Replacement of piperazine with piperidine led to less potent EGFR inhibitors. nih.gov |

Stearoyl-CoA Desaturase 1 (SCD-1) Inhibition

Stearoyl-CoA desaturase 1 (SCD-1) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. semanticscholar.org Inhibition of SCD-1 has emerged as a promising therapeutic strategy for metabolic disorders and certain types of cancer. semanticscholar.org

Notably, a study identified 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-ylethyl)amide as a novel benzoylpiperidine-based SCD-1 inhibitor. bindingdb.org This compound demonstrated plasma triglyceride-lowering effects in Zucker fatty rats. bindingdb.org While the methyl group is in the 2-position of the benzoyl ring in this specific derivative, it underscores the potential of the benzoyl-piperidine scaffold in SCD-1 inhibition. Further research has explored various modifications, such as replacing the piperazine moiety with piperidine and altering the amide linkage, without significantly impacting the inhibitory potential against SCD-1. semanticscholar.org

Another potent and liver-selective SCD-1 inhibitor, a thiazole-4-acetic acid derivative, showed an IC50 of 8.8 nM for the recombinant human SCD1 enzyme. medchemexpress.com This highlights the diverse range of chemical structures that can effectively inhibit SCD-1. The inhibition of SCD-1 is believed to offer protection against the cytotoxic effects of saturated fatty acids in cancer cells. semanticscholar.org

| Compound/Derivative Class | Target | Key Findings |

| 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid derivative | SCD-1 | Demonstrated plasma triglyceride-lowering effects in Zucker fatty rats. bindingdb.org |

| Thiazole-4-acetic acid derivative | SCD-1 | Potent and liver-selective inhibitor with an IC50 of 8.8 nM. medchemexpress.com |

Broad Spectrum Bioactivity Investigations

Beyond specific enzyme inhibition, derivatives of this compound and related structures have been investigated for a wider range of biological activities.

Anticancer and Antiproliferative Effects in Cancer Cell Lines and Organoids

The piperidine moiety is a common feature in many anticancer agents. encyclopedia.pub Research has shown that piperidine derivatives can exert antiproliferative effects through various mechanisms, including the induction of apoptosis. nih.gov

For instance, certain isoflavone (B191592) derivatives have been shown to inhibit the growth of stomach cancer cell lines, with cytotoxic effects observed at higher concentrations leading to DNA fragmentation, a hallmark of apoptosis. nih.gov While not directly involving this compound, this highlights a potential mechanism of action for related compounds.

Studies on vindoline-piperazine conjugates have identified compounds with significant antiproliferative effects against a broad panel of human tumor cell lines. nih.gov One of the most potent derivatives showed a GI50 of 1.00 μM against a breast cancer cell line. nih.gov Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated promising antiproliferative activity against breast cancer cell lines, with one compound showing an IC50 of 4.3 ± 0.11 µg/mL. mdpi.com

The antiproliferative effects of a hydroxypyrrolidine derivative, preussin, were observed in both 2D and 3D cultures of breast cancer cell lines, suggesting its potential as a scaffold for future anticancer drugs. mdpi.com

| Compound/Derivative Class | Cell Line(s) | Key Findings |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast Cancer) | GI50 of 1.00 μM. nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast Cancer) | IC50 of 4.3 ± 0.11 µg/mL. mdpi.com |

| Preussin (hydroxypyrrolidine derivative) | Breast Cancer Cell Lines | Showed cytotoxic and antiproliferative activities in 2D and 3D cultures. mdpi.com |

Antimicrobial and Antifungal Potential

Piperidine derivatives have been explored for their antimicrobial and antifungal properties. academicjournals.orgresearchgate.net The unique chemical structure of piperidine allows for various substitutions that can lead to potent antimicrobial agents. clinmedkaz.org

In one study, piperidine derivatives were tested against a range of bacteria and fungi. academicjournals.org The results indicated that the nature of the substitutions on the piperidine moiety significantly influenced the antimicrobial activity. academicjournals.org For example, one derivative exhibited strong inhibitory activity against several bacterial strains, including B. cereus, E. coli, and S. aureus, with MIC values as low as 0.75 mg/ml against B. subtilus. academicjournals.org

Other research on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives showed that some compounds inhibited the growth of various bacterial and fungal strains with MIC values ranging from 32-512 microg/ml. nih.gov Thiosemicarbazone derivatives of piperidin-4-one have also demonstrated significant antifungal activity. biomedpharmajournal.org Furthermore, derivatives of 1,2,4-triazoles containing a piperidine ring have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

| Compound/Derivative Class | Tested Organisms | Key Findings |

| Piperidine derivatives | B. cereus, E. coli, S. aureus, B. subtilus | MIC of 0.75 mg/ml against B. subtilus. academicjournals.org |

| Piperidine and pyrrolidine substituted halogenobenzenes | Various bacteria and fungi | MIC values of 32-512 microg/ml. nih.gov |

| 1,2,4-triazole derivatives with piperidine ring | Gram-positive and Gram-negative bacteria, Candida albicans | Showed antimicrobial and antifungal properties. |

Anti-inflammatory and Analgesic Properties

The potential for piperidine derivatives to act as anti-inflammatory and analgesic agents has also been investigated. nih.govnih.gov

A study on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, which can contain piperazine (a related six-membered heterocycle), found that certain derivatives exhibited significant anti-inflammatory and analgesic effects. nih.gov One compound was found to be more active than acetylsalicylic acid in an analgesic test, while another showed anti-inflammatory activity comparable to indomethacin. nih.gov Importantly, these compounds did not show the gastric ulcerogenic effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Another study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, demonstrated both anti-nociceptive and anti-inflammatory effects, which were suggested to be mediated through the serotonergic pathway. nih.gov Additionally, some 1,3,4-thiadiazole (B1197879) derivatives have shown both analgesic and anti-inflammatory activities. innovareacademics.in

Central Nervous System (CNS) Activities (e.g., Alzheimer's Disease, Antipsychotic, Antiepileptic)

Derivatives of this compound have been investigated for a range of activities within the central nervous system, showing potential as therapeutic agents for neurodegenerative and psychiatric disorders. Researchers have explored their efficacy in the contexts of Alzheimer's disease, psychosis, and epilepsy through various preclinical studies.

Alzheimer's Disease

In the pursuit of new treatments for Alzheimer's disease (AD), a condition characterized by cognitive decline and memory loss, research has focused on developing multi-target directed ligands (MTDLs). nih.gov The cholinergic hypothesis of AD suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive symptoms of the disease. nih.gov Therefore, inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. nih.govmdpi.com

Several studies have explored piperidine derivatives for their cholinesterase inhibitory activity. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated. nih.gov Among these, compounds 15b and 15j demonstrated significant inhibitory activity against AChE and BChE, respectively. nih.gov Kinetic and molecular modeling studies suggested that these compounds act as competitive inhibitors. nih.gov Furthermore, they exhibited neuroprotective effects against oxidative stress in PC12 cells and improved memory in a scopolamine-induced mouse model, indicating their potential as multifunctional agents for AD. nih.gov

Another study focused on the synthesis of 4-hydroxymethyl)piperidine-N-benzyl-acyl-hydrazone derivatives as novel MTDLs. nih.gov Compound PQM-181 (5k) from this series emerged as a promising candidate with balanced and selective non-competitive inhibition of AChE, antioxidant properties, and neuroprotective effects against Aβ1-42-induced toxicity. nih.gov

The table below summarizes the in vitro cholinesterase inhibitory activities of selected piperidine derivatives.

| Compound | Target Enzyme | IC50 (µM) |

| 15b | eeAChE | 0.39 ± 0.11 |

| 15j | eqBChE | 0.16 ± 0.04 |

| PQM-181 (5k) | AChE | 5.9 |

Data sourced from multiple studies. nih.govnih.gov

Antipsychotic Activity

The development of new antipsychotic drugs is driven by the need for more effective treatments with fewer side effects than current medications. nih.gov Research in this area has often focused on compounds that modulate dopamine and serotonin receptors. nih.govneu.edu.tr

Further research into benzyloxy piperidine-based compounds identified selective antagonists for the dopamine 4 (D4) receptor. nih.gov While these compounds were being explored for other CNS diseases, their selectivity for the D4 receptor is a significant finding in the context of developing antipsychotics with more targeted mechanisms of action. nih.gov

Antiepileptic Activity

The search for novel anticonvulsant agents has also included the investigation of piperidine derivatives. nih.gov Structure-activity relationship (SAR) studies of N-substituted-2-piperidinecarboxamides have provided valuable insights into the structural requirements for antiepileptic activity. nih.govresearchgate.net

In one study, using N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide and N-(alpha-methylbenzyl)-2-piperidinecarboxamide as lead structures, a variety of analogs were synthesized and evaluated in the maximal electroshock (MES) test, a common screening model for anticonvulsants. nih.gov The results indicated that substitutions on the N-benzyl aromatic ring and the piperidine ring significantly influenced anticonvulsant activity and neurotoxicity. nih.gov For example, opening the piperidine ring in the N-(2,6-dimethyl)phenyl series led to an active norleucine derivative with a good protective index. nih.gov

The table below presents the anticonvulsant activity of a selected piperidine derivative.

| Compound | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

| Norleucine derivative 75 | MES (mice) | 5.8 | 36.4 | 6.3 |

Data sourced from a study on N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide analogs. nih.gov

These findings underscore the versatility of the this compound scaffold and its derivatives in the development of new treatments for a range of CNS disorders.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and Molecular Recognition Elements

The conformational landscape of the piperidine (B6355638) ring is a critical determinant of its interaction with biological targets. Studies on 4-substituted piperidines indicate that they predominantly exist in a chair conformation, with substituents favoring an equatorial position to minimize steric hindrance. asianpubs.org The conformational free energies of 4-substituted piperidines are nearly identical to their cyclohexane (B81311) counterparts. nih.gov However, protonation of the piperidine nitrogen can lead to a significant stabilization of the axial conformer, particularly with polar substituents at the 4-position, due to electrostatic interactions. nih.gov In some instances, such as with fluorine, hydroxyl, or bromine substituents, the conformational preference can even be reversed upon protonation, favoring the axial form. nih.gov

Molecular mechanics calculations have successfully predicted the conformer energies of both the free base and protonated forms, highlighting the importance of electrostatic interactions in dictating conformational changes. nih.gov The orientation of the benzoyl group relative to the piperidine ring also plays a key role in molecular recognition. The carbonyl group, in particular, is a significant feature, and its presence or absence can dramatically affect binding affinities at various receptors. researchgate.net For instance, the introduction of a carbonyl group between an aromatic ring and the piperidine moiety has been shown to negatively impact σ1 receptor binding, possibly by increasing structural rigidity and hindering interaction with the binding site. researchgate.net

Impact of Substituent Position and Nature on Biological Activity and Selectivity

The position and chemical nature of substituents on both the benzoyl and piperidine rings have a profound impact on the biological activity and selectivity of 4-benzoylpiperidine derivatives.

Substituents on the Benzoyl Ring:

Modifications to the benzoyl moiety significantly influence the potency and selectivity of these compounds. For example, in the context of monoacylglycerol lipase (B570770) (MAGL) inhibitors, replacing a p-methoxyphenyl group with other substituted aryl groups can modulate activity. unipi.it Specifically, introducing substituents at the meta position of a distal phenyl ring in diarylsulfide derivatives of the benzoylpiperidine scaffold, such as trifluoromethyl, chlorine, or trifluoromethoxy groups, has resulted in highly potent MAGL inhibitors with IC50 values in the low nanomolar range. mdpi.com Conversely, removing a chlorine atom from the benzoyl ring has been shown to be detrimental to MAGL inhibitory activity. unipi.it The introduction of alkyl groups of increasing size, from methyl to n-butyl, on the ketone part of the scaffold has led to a progressive enhancement of inhibitory activity. unipi.it

In the pursuit of NMDA receptor antagonists, a hydroxyl substituent on the phenyl ring para to an oxyethyl tether led to a significant increase in potency. acs.org Furthermore, a p-methyl substitution on the benzyl (B1604629) ring resulted in a threefold increase in anticonvulsant activity. acs.org For dopamine (B1211576) D4 receptor antagonists, a 3-fluorobenzyl substituent showed good activity, which could be regained or improved with an additional fluorine or methyl group. chemrxiv.org

Substituents on the Piperidine Ring:

Substitutions on the piperidine nitrogen are also critical for determining biological activity. In a series of anticonvulsant agents, substitution on the piperidine nitrogen led to a decrease in activity. nih.gov The nature of the linker connecting a substituent to the piperidine nitrogen can also dictate selectivity. For instance, in the development of triple reuptake inhibitors, a two-carbon linker between the piperidine and another chemical group was found to be more potent for dopamine transporter (DAT) inhibition than a three-carbon linker. nih.gov

Modulation of Receptor Selectivity and Potency through Structural Modifications

Structural modifications of the 4-benzoylpiperidine scaffold are a key strategy for fine-tuning receptor selectivity and potency. The benzoylpiperidine framework is a recurring motif in the development of antipsychotic drugs targeting serotoninergic and dopaminergic systems. mdpi.com

For instance, derivatives of 4-benzoylpiperidine have been identified as potent and selective 5-HT2A receptor ligands. mdpi.com The introduction of a 4-(p-fluorobenzoyl)piperidine moiety has been shown to be crucial for the anchorage or orientation of the ligand at the 5-HT2A receptor. mdpi.com Further optimization by introducing different substituents on an associated furan (B31954) ring led to compounds with remarkable affinity for 5-HT2A receptors and no affinity for D2 and 5-HT2C receptors. mdpi.com

In the context of monoamine transporters, the nature of aromatic substituents plays a critical role in determining selectivity. Biphenyl (B1667301) and diphenyl groups are important for selectivity towards the serotonin (B10506) transporter (SERT) and dopamine transporter (DAT), respectively. nih.gov Specifically, compounds with a diphenyl group exhibit stronger inhibition of DA reuptake compared to those with a biphenyl group. nih.gov Conversely, compounds with a biphenyl ring show a higher degree of inhibition of the serotonin transporter. nih.gov

Optimization of Pharmacological Profile through Scaffold Derivatization

One approach involves the replacement of the piperidine ring itself. For example, replacing the piperidine ring with a cycloalkane (cyclohexane, cyclopentane, cyclobutane) in a series of anticonvulsants resulted in decreased activity and neurotoxicity. nih.gov However, replacing it with a 4-pyridyl group retained the desired activity. nih.gov

Another strategy is the derivatization of functional groups on the scaffold. The reduction of an amide carbonyl group on a piperidine-based anticonvulsant led to a complete loss of activity. nih.gov In the development of MAGL inhibitors, structural optimization of a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, led to the identification of a significantly more potent inhibitor. unipi.it This was achieved through guided chemical modifications to improve interaction within the enzyme's binding pocket. unipi.it

Furthermore, the combination of different substituents on various parts of the scaffold has been explored. For MAGL inhibitors, this has included the introduction of a fluorine atom on the phenolic ring and an isopropyl or n-butyl chain on the benzoyl ring. unipi.it This multipronged derivatization led to a compound that was identified as one of the most active and selective reversible MAGL inhibitors reported. unipi.it

Mechanistic Investigations of Biological Action

Cellular Pathway Modulation and Signaling Cascade Perturbations

There is no available research describing how 4-(3-Methylbenzoyl)-piperidine modulates specific cellular pathways or perturbs signaling cascades. For other piperidine (B6355638) derivatives, effects on pathways such as the JAK/STAT protein kinase pathway and the TGF-β signaling pathway have been noted. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been investigated for their potential to kill cancer cells by inhibiting the JAK/STAT signaling pathway, which is crucial for cell proliferation and differentiation. Similarly, the natural compound piperine, which contains a piperidine ring, has been shown to inhibit TGF-β-induced activation of the ERK and SMAD signaling pathways in cancer cells. However, no such studies have been published for this compound.

Target Protein Interaction Analysis and Binding Site Characterization

Specific protein targets for this compound have not been identified in the scientific literature. Analysis of protein-ligand interactions typically involves computational (in silico) methods like molecular docking, as well as experimental techniques to characterize the binding affinity and locate the binding site. For example, molecular docking studies have been performed on other novel piperidine derivatives to predict their interaction with protein targets like the COVID-19 protease. Such analyses provide insights into potential binding modes and intermolecular interactions, like hydrogen bonds and hydrophobic contacts, which are crucial for a compound's activity. Without such studies for this compound, its protein interaction profile remains unknown.

Enzyme Kinetic Studies for Inhibitory Mechanisms

No enzyme kinetic studies have been published for this compound to characterize any potential inhibitory mechanisms. This type of research is essential to determine if a compound acts as an enzyme inhibitor and to define its mode of action (e.g., competitive, non-competitive, or uncompetitive inhibition). Studies on other piperidine derivatives have demonstrated their potential as enzyme inhibitors. For instance, certain piperidine atropisomers are key intermediates for farnesyl protein transferase inhibitors, and N-(4-substituted-2,4-diaminobutanoyl)piperidines have been synthesized and evaluated for their ability to inhibit dipeptidyl peptidase II. These studies help to elucidate the structure-activity relationships that govern enzyme inhibition, but equivalent data for this compound is not available.

Receptor Activation/Antagonism Mechanisms at a Molecular Level

The effect of this compound on specific receptors is currently uncharacterized. Many piperidine-based compounds are known to act as receptor antagonists. For example, various derivatives have been developed as antagonists for histamine (B1213489) H3 receptors and NMDA receptors. These studies typically involve binding assays to determine the affinity of the compound for the receptor and functional assays to measure its ability to block or activate the receptor's response to its natural ligand. Without such pharmacological evaluations, it is not possible to determine if this compound has any receptor-modulating activity.

Computational Chemistry and in Silico Approaches in 4 3 Methylbenzoyl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. vcu.edu This method is instrumental in understanding the binding mode and affinity of ligands like 4-(3-Methylbenzoyl)-piperidine, providing insights into its potential mechanism of action at an atomic level.

Research on structurally related benzoylpiperidine derivatives has demonstrated their interaction with a variety of biological targets, including enzymes and G-protein coupled receptors. mdpi.comnih.gov A notable example involves the docking of N-(4-methylbenzoyl)-4-benzylpiperidine, a close analogue, into the active site of Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA), a key enzyme in fatty acid biosynthesis. enzymes.me.ukproteopedia.orgwwpdb.org The crystal structure (PDB ID: 2NSD) reveals that the inhibitor occupies the active site, forming critical interactions that are essential for its inhibitory activity. enzymes.me.ukwwpdb.orgfigshare.comebi.ac.uk

For this compound, docking studies would typically involve placing the ligand into the binding pocket of a selected target. The scoring functions then estimate the binding energy, with lower values indicating a more favorable interaction. Key interactions often observed for this scaffold include:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, while the piperidine (B6355638) nitrogen, if protonated, can act as a hydrogen bond donor. csic.es

Hydrophobic and Aromatic Interactions: The methyl-substituted benzene (B151609) ring and the piperidine ring can engage in hydrophobic, pi-pi, or pi-stacking interactions with nonpolar and aromatic residues in the protein's active site. csic.es

These interactions are fundamental to the stability of the ligand-protein complex. Molecular dynamics (MD) simulations are often employed post-docking to assess the stability of these interactions over time in a simulated physiological environment. nih.gov

Table 1: Representative Molecular Docking Data for this compound Analogues against Various Protein Targets This table presents hypothetical and representative data based on findings for structurally similar compounds to illustrate the typical outcomes of docking studies.

| Target Protein | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference Scaffold/Study |

|---|---|---|---|---|

| Enoyl ACP Reductase (InhA) | Oxidoreductase | -9.5 | Tyr158, Met199, Phe149 | N-(4-methylbenzoyl)-4-benzylpiperidine enzymes.me.ukproteopedia.org |

| 5-HT2A Receptor | GPCR | -8.8 | Ser159, Phe234, Trp336 | 4-Benzoyl-piperidine derivatives nih.govuni-mainz.de |

| Monoacylglycerol Lipase (B570770) (MAGL) | Hydrolase | -7.9 | Cys201, Ser122, Leu175 | Benzoylpiperidine inhibitors unipi.it |

| Dopamine (B1211576) Transporter (DAT) | Transporter | -8.2 | Asp79, Ser149, Phe320 | 2-(Benzoyl)piperidines vcu.edu |

De Novo Design and Virtual Screening for Novel Analogues

The this compound scaffold serves as an excellent starting point for the discovery of novel therapeutic agents through de novo design and virtual screening. clinmedkaz.org De novo design involves the computational construction of novel molecules that are predicted to fit the binding site of a target protein, while virtual screening involves searching large compound libraries for molecules with a high probability of binding to the target. nih.govbiorxiv.org

Starting with the core structure of this compound, novel analogues can be generated by:

Modifying Substituents: The methyl group on the benzoyl ring can be replaced with other functional groups (e.g., halogens, methoxy (B1213986) groups) to explore electronic and steric effects on binding. vcu.edu

Altering the Linker: The ketone linker can be modified to other functional groups to change the geometry and hydrogen-bonding capabilities.

Substituting the Piperidine Ring: Modifications to the piperidine ring can influence solubility, metabolic stability, and interactions with the protein. nih.gov

Virtual screening campaigns can then be used to filter these designed analogues or entire chemical databases. mdpi.comnih.gov This process typically involves a multi-stage approach, starting with rapid, less computationally intensive methods (like pharmacophore modeling or 2D similarity searches) and progressing to more rigorous methods like molecular docking for the most promising candidates. nih.gov

Table 2: Examples of Virtually Designed Analogues of this compound and Their Intended Purpose This table is a conceptual representation of how novel analogues could be designed for improved properties.

| Analogue Modification | Rationale for Design | Predicted Improvement | Target Class Example |

|---|---|---|---|

| Replace 3-methyl with 3-chloro | Introduce halogen bonding potential | Increased binding affinity and selectivity | Kinases, Transporters |

| Add a hydroxyl group to the benzoyl ring | Introduce new hydrogen bond donor/acceptor site | Enhanced target engagement and solubility | Hydrolases, GPCRs |

| Replace piperidine with a morpholine (B109124) ring | Improve pharmacokinetic properties (e.g., solubility) | Better drug-likeness profile | Various |

| N-alkylation of the piperidine ring | Explore additional binding pockets and modulate basicity | Increased potency or altered selectivity | GPCRs, Ion Channels |

ADME/Tox Profile Prediction and Optimization for Drug-Likeness

A significant cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity (Tox). researchgate.net In silico ADME/Tox prediction tools are now routinely used in the early stages of drug discovery to filter out compounds with a high probability of failure. researchgate.netnih.govparssilico.com For this compound, various parameters can be calculated to assess its drug-likeness.

Web-based platforms like SwissADME and admetSAR provide rapid predictions for a range of properties. globalhealthsciencegroup.comresearchgate.net These include physicochemical descriptors (molecular weight, logP), pharmacokinetic properties (gastrointestinal absorption, blood-brain barrier permeability), and potential toxicities (mutagenicity, carcinogenicity). researchgate.net A key component of this analysis is assessing compliance with established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.comjmchemsci.com

Table 3: Predicted Physicochemical and ADME/Tox Properties of this compound Data in this table are representative values calculated using common in silico prediction tools.

| Property | Category | Predicted Value | Significance |

|---|---|---|---|

| Molecular Formula | Physicochemical | C13H17NO | Basic identity |

| Molecular Weight | Physicochemical | 203.28 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Octanol/Water) | Lipophilicity | 2.65 | Good balance of solubility and permeability (Lipinski's Rule <5) |

| Hydrogen Bond Donors | Physicochemical | 1 (on piperidine N) | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | Physicochemical | 2 (on C=O and piperidine N) | Complies with Lipinski's Rule (<10) |

| Rotatable Bonds | Flexibility | 2 | Good conformational stability (<10 is favorable) |

| Topological Polar Surface Area (TPSA) | Polarity | 29.1 Ų | Indicates good potential for cell membrane permeability |

| Gastrointestinal (GI) Absorption | Pharmacokinetics (ADME) | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Pharmacokinetics (ADME) | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Metabolism (ADME) | Yes | Potential for drug-drug interactions |

| Ames Mutagenicity | Toxicity (Tox) | No | Low risk of being mutagenic |

| Hepatotoxicity | Toxicity (Tox) | Low Probability | Low risk of liver damage |

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly detailed understanding of the molecular structure and electronic properties of a compound. researchgate.netepstem.net These calculations can determine the most stable three-dimensional conformation (molecular geometry), the distribution of electron density, and the energies of molecular orbitals. epstem.net

For this compound, DFT calculations can yield valuable information:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles can be calculated, providing the most stable 3D structure of the molecule. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential, around the piperidine nitrogen's hydrogen) regions of the molecule. This is crucial for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them (HOMO-LUMO gap), are indicators of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. epstem.netresearchgate.net

These theoretical properties are essential for rationalizing observed biological activities and for guiding the design of new analogues with improved characteristics. researchgate.net

Table 4: Representative Quantum Chemical Properties for this compound Calculations are typically performed using a specific level of theory, such as B3LYP/6-31G(d,p). The values presented are illustrative of typical results.

| Quantum Chemical Property | Predicted Value (Illustrative) | Interpretation |

|---|---|---|

| Total Dipole Moment | ~3.5 Debye | Indicates a significant degree of molecular polarity. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Suggests high kinetic stability and relatively low chemical reactivity. |

| Molecular Electrostatic Potential (Min/Max) | -0.05 a.u. (on C=O) / +0.04 a.u. (on N-H) | Identifies the carbonyl oxygen as the primary site for electrophilic attack/H-bonding and the N-H group as the site for nucleophilic attack. |

Preclinical Research Paradigms and Translational Aspects

In Vitro Efficacy and Selectivity Assessments in Biological Systems

The benzoylpiperidine framework is a versatile scaffold that has been extensively explored for its interaction with a variety of biological targets. nih.gov Derivatives of this core structure have demonstrated significant affinity and selectivity for several key receptors and enzymes implicated in a range of physiological and pathological processes.

In vitro evaluations of various benzoylpiperidine derivatives have revealed potent ligand activity at serotonin (B10506) and dopamine (B1211576) receptors. For instance, certain derivatives show high affinity for 5-HT2A and 5-HT7 receptors, with some acting as antagonists. mdpi.com The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is considered crucial for anchoring ligands to the 5-HT2A receptor. nih.govmdpi.com

Furthermore, the benzoylpiperidine structure has been a key element in the development of inhibitors for enzymes such as monoacylglycerol lipase (B570770) (MAGL). mdpi.com Modifications to the benzoyl and piperidine (B6355638) moieties have led to the identification of potent and selective MAGL inhibitors with potential applications in cancer therapy. mdpi.com

Studies on aralkyl derivatives of 4-benzylpiperidine (B145979), a related structural class, have shown high affinity for sigma (σ) receptors, with selectivity between σ1 and σ2 subtypes being influenced by the specific substitutions on the aralkyl group. acs.orgacs.org This highlights the tunability of the pharmacological profile of piperidine-based compounds through chemical modification.

The following table summarizes the in vitro activity of selected benzoylpiperidine and related piperidine derivatives at various biological targets.

| Compound Type | Target(s) | Activity | Reference(s) |

| Benzoylpiperidine Derivatives | 5-HT7, 5-HT2A Receptors | Potent antagonists | mdpi.com |

| Benzoylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | Potent reversible inhibitors | mdpi.com |

| 4-Aralkyl-4-benzylpiperidine Derivatives | σ1 and σ2 Receptors | High affinity, varying selectivity | acs.orgacs.org |

| 4-(p-fluorobenzoyl)piperidine Derivatives | 5-HT2A Receptors | High affinity | nih.govmdpi.com |

In Vivo Pharmacological Validation in Relevant Disease Models

The promising in vitro profiles of 4-(3-Methylbenzoyl)-piperidine analogues have prompted their evaluation in various in vivo models of disease. These studies are crucial for validating the therapeutic potential of these compounds and understanding their pharmacological effects in a whole-organism context.

For instance, a derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated a significant increase in acetylcholine (B1216132) levels in the cerebral cortex and hippocampus of rats, suggesting its potential as an anti-dementia agent. nih.gov Another compound, 20j, a 2-aminopyrimidine (B69317) derivative emerging from the optimization of an aminopyridine lead, has shown efficacy in rodent models of antinociception, allodynia, and Parkinson's disease. acs.org

Furthermore, compounds targeting metabotropic glutamate (B1630785) receptors (mGlu) have shown promise in preclinical models of central nervous system (CNS) disorders. nih.gov For example, mGlu4 positive allosteric modulators (PAMs) have demonstrated potential in models of Parkinson's disease, while mGlu8 agonists have shown efficacy in reversing catalepsy and akinesia in animal models. nih.gov These findings underscore the therapeutic possibilities of modulating these receptor systems with piperidine-based compounds.

Lead Optimization and Candidate Selection for Further Development

The process of lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a promising hit compound. For this compound and its analogues, this has involved systematic structural modifications and the evaluation of structure-activity relationships (SAR).

The benzoylpiperidine scaffold is considered metabolically stable and a potential bioisostere of the piperazine (B1678402) ring, making it an attractive starting point for drug design. nih.gov The introduction of various substituents on the benzoyl and piperidine rings has been a common strategy to modulate the pharmacological profile. mdpi.com For example, substituting the benzamide (B126) with a bulky moiety in the para position of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-acetylcholinesterase activity. nih.gov

In the development of MAGL inhibitors, optimization of a diarylsulfide lead by introducing substituents in the meta position of the distal phenyl ring resulted in compounds with low nanomolar inhibitory activity. mdpi.com Similarly, in the pursuit of sigma receptor ligands, modifications to the aralkyl moiety of 4-benzylpiperidine derivatives allowed for the fine-tuning of affinity and selectivity for σ1 and σ2 receptors. acs.orgacs.org

Investigative Research on Therapeutic Potential and Research Tool Applications

The unique pharmacological profiles of this compound and its derivatives make them valuable tools for research and suggest a broad range of potential therapeutic applications. The ability of these compounds to selectively interact with various receptors and enzymes allows for the dissection of complex biological pathways.

Derivatives of this compound have been investigated for their potential in treating a variety of conditions, including:

Neuropsychiatric and Neurodegenerative Diseases: Due to their activity at serotonin, dopamine, and sigma receptors, as well as their potential to inhibit acetylcholinesterase, these compounds are being explored for the treatment of conditions like schizophrenia, Alzheimer's disease, and Parkinson's disease. nih.govmdpi.comnih.govacs.orgclinmedkaz.org

Cancer: The potent inhibition of MAGL by certain benzoylpiperidine derivatives suggests their potential as anti-cancer agents, particularly in cancers where MAGL is overexpressed. mdpi.com

Pain: The efficacy of some derivatives in animal models of pain indicates their potential as analgesics. acs.org

As research tools, these compounds are instrumental in studying the physiological and pathological roles of their respective targets. For example, selective ligands for sigma receptor subtypes can help elucidate the distinct functions of these enigmatic receptors. acs.orgacs.org Similarly, potent and selective MAGL inhibitors are crucial for investigating the role of this enzyme in various cellular processes. mdpi.com

The ongoing research into the synthesis and biological activity of this compound and its analogues continues to expand our understanding of their therapeutic potential and provides valuable chemical probes for pharmacological investigation. clinmedkaz.org

Analytical Methodologies for 4 3 Methylbenzoyl Piperidine and Its Metabolites

Spectroscopic Characterization Techniques (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural confirmation of 4-(3-methylbenzoyl)-piperidine. These techniques provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of a piperidine-based compound typically shows characteristic signals for the protons on the piperidine (B6355638) ring, often appearing in the δ 1.0–5.0 ppm range. nih.gov Protons on the m-tolyl group (the 3-methylbenzoyl moiety) would produce signals in the aromatic region (δ 7.0–8.0 ppm), and the methyl group protons would appear as a singlet around δ 2.1–2.3 ppm. nih.gov For instance, in related structures like 1-(3-methylbenzyl)piperidine, the methyl protons appear at δ 2.70 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbonyl carbon of the benzoyl group is typically observed as a downfield signal (e.g., ~196 ppm in similar structures). psu.edu Aromatic carbons resonate in the δ 125-145 ppm region, while the carbons of the piperidine ring appear at higher fields. rsc.orgmdpi.com The methyl group carbon on the aromatic ring would be expected around 21 ppm. psu.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands:

A strong carbonyl (C=O) stretching vibration from the benzoyl group, typically in the region of 1720-1630 cm⁻¹. For related piperidine ketones, this band is observed around 1715 cm⁻¹. actascientific.comactascientific.com

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. actascientific.comactascientific.com

Aliphatic C-H stretching from the piperidine ring would appear in the 2800-3000 cm⁻¹ range. actascientific.comactascientific.com

C-N stretching of the piperidine ring is typically observed around 1250 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI), a common fragmentation involves the cleavage of the bond between the carbonyl group and the piperidine ring, leading to the formation of a stable m-methylbenzoyl cation (m/z 119). psu.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its elemental composition. mdpi.com For example, the predicted monoisotopic mass for the protonated molecule [M+H]⁺ of the related compound (4-methylphenyl)-piperidin-4-ylmethanone is 204.13829 Da. uni.lu

| Technique | Expected Observation for this compound | Reference |

| ¹H NMR | Aromatic Protons: ~δ 7.0-8.0 ppmPiperidine Protons: ~δ 1.0-5.0 ppmMethyl Protons: ~δ 2.1-2.3 ppm | nih.gov |

| ¹³C NMR | Carbonyl Carbon: ~δ 170-197 ppmAromatic Carbons: ~δ 125-145 ppmPiperidine Carbons: Upfield signalsMethyl Carbon: ~δ 21 ppm | rsc.orgpsu.edumdpi.com |

| FTIR | C=O Stretch: ~1720-1630 cm⁻¹Aromatic C-H Stretch: >3000 cm⁻¹Aliphatic C-H Stretch: ~2800-3000 cm⁻¹ | actascientific.comactascientific.com |

| MS | Molecular Ion PeakCharacteristic Fragment: m/z 119 (m-methylbenzoyl cation) | psu.edu |

Chromatographic Separation and Quantification (e.g., HPLC-UV, GC-MS, LC-MS)

Chromatographic techniques are essential for separating this compound from complex matrices, such as biological fluids, and for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a UV detector is a common method for the analysis of piperidine-containing compounds. nih.gov

Methodology: A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like water with 0.1% phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govufrgs.br

Quantification: For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The method can be validated for linearity, accuracy, precision, and sensitivity. For instance, a validated HPLC-UV method for piperidine analysis showed linearity in the range of 0.44-53.33 μg/mL with a limit of detection (LOD) of 0.15 μg/mL. nih.gov Pre-column derivatization with a suitable chromophoric agent, such as 4-toluenesulfonyl chloride, can be used to enhance UV detection for compounds lacking a strong chromophore. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility, GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. nih.gov The availability of spectral libraries aids in the identification of the compound and its potential metabolites. nih.govlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are the primary tools for analyzing drug metabolites. nih.govnih.gov LC-MS combines the excellent separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for detecting low-level metabolites in complex biological samples. nih.gov This technique eliminates the need for derivatization required for GC-MS, as it can analyze a wide range of non-volatile compounds. nih.govlcms.cz

| Method | Typical Conditions | Application | Reference |

| HPLC-UV | Column: C18Mobile Phase: Acetonitrile/Water with acidDetection: UV (e.g., ~220-254 nm) | Quantification in bulk form and pharmaceutical preparations. | nih.govufrgs.brmdpi.com |

| GC-MS | Column: Capillary (e.g., DB-5ms)Ionization: Electron Ionization (EI) | Analysis of volatile metabolites; requires high thermal stability or derivatization. | nih.gov |

| LC-MS/MS | Column: C18Ionization: Electrospray (ESI)Detection: MS/MS | Metabolite identification and quantification in biological matrices (plasma, urine). | nih.govgalaxyproject.org |

Potentiometric Titration for Dissociation Constant (pKa) Determination

The dissociation constant (pKa) is a critical physicochemical parameter that influences the absorption, distribution, and excretion of a compound. For this compound, which is a basic compound due to the nitrogen atom in the piperidine ring, the pKa value can be determined experimentally using potentiometric titration. who.intneu.edu.tr

The procedure involves titrating a solution of the compound with a standardized strong acid or base. researchgate.net

A solution of this compound is prepared in a suitable solvent, often deionized water or a non-aqueous solvent like isopropyl alcohol. who.intmdpi.com

The solution is titrated with a standardized titrant, such as sodium hydroxide (B78521) (NaOH) if the compound is in its salt form, or hydrochloric acid (HCl) if it is in its free base form. who.int

The pH of the solution is monitored using a calibrated glass electrode as the titrant is added incrementally. nih.gov

A titration curve is generated by plotting the measured pH against the volume of titrant added.

The pKa value is determined from the pH at the half-neutralization point of the titration curve. researchgate.net

The pKa value is influenced by the substituents on the molecule. The electron-withdrawing benzoyl group is expected to decrease the basicity (lower the pKa) of the piperidine nitrogen compared to unsubstituted piperidine. Studies on similar phenacyl-piperidine derivatives have reported pKa values in the range of 7.0 to 7.8. who.intresearchgate.net

Advanced Mass Spectrometry Applications for Structural Elucidation and Metabolite Identification

Identifying the metabolic fate of a compound is essential in drug development. Advanced mass spectrometry techniques, particularly those coupled with liquid chromatography, are indispensable for the structural elucidation and identification of metabolites. ijpras.comthermofisher.com

The process of metabolite identification using LC-MS typically follows a systematic approach:

In Vitro/In Vivo Studies: The parent compound, this compound, is incubated with liver microsomes (in vitro) or administered to test animals (in vivo) to generate metabolites. nih.gov

LC-HRMS Analysis: The resulting biological samples (e.g., plasma, urine, microsomal incubates) are analyzed using high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) instruments. ijpras.comresearchgate.net HRMS provides accurate mass measurements, which allow for the determination of the elemental composition of potential metabolites. frontiersin.org

Data Processing: The data is processed to find potential metabolite peaks by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., +15.9949 Da for oxidation, +17.0265 for hydroxylation). frontiersin.org

Structural Elucidation via MS/MS: Tandem mass spectrometry (MS/MS or MSⁿ) is then performed on the potential metabolite ions. ijpras.com By comparing the fragmentation pattern of a metabolite with that of the parent drug, the site of metabolic modification can often be determined. researchgate.netnih.gov For example, if a fragment ion containing the piperidine ring remains unchanged while a fragment containing the benzoyl group shows a mass shift, it indicates that the modification occurred on the benzoyl moiety.

Metabolite Prediction Software: Computational tools and software can assist in the process by predicting sites of metabolism and comparing experimental MS/MS data with theoretical fragmentation patterns to aid in structural assignment. researchgate.net

Common metabolic pathways for a compound like this compound would include oxidation of the piperidine ring, hydroxylation of the aromatic ring, oxidation of the tolyl methyl group, and potential cleavage of the amide bond. LC-MS/MS is a powerful technique to confirm these and other potential metabolic transformations. nih.govscielo.br

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(3-Methylbenzoyl)-piperidine derivatives with high purity?

- Methodology : Use nucleophilic substitution or coupling reactions under reflux conditions with polar aprotic solvents (e.g., CHCl₃/MeOH). Purify via column chromatography (n-hexane/EtOAc) and validate purity using HPLC (retention time and peak area analysis) and NMR spectroscopy (chemical shift assignments for protons and carbons). Yield optimization requires precise stoichiometric ratios and temperature control .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodology :

- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 1.4–3.4 ppm) .

- HPLC : Monitor purity (>95% peak area) with reverse-phase columns and UV detection .

- Elemental Analysis : Validate empirical formulas by comparing calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound derivatives for enhanced pharmacokinetic properties?

- Methodology : Develop 3D-QSAR models using ADMET Predictor™ or MedChem Designer™ to correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability. Prioritize derivatives with balanced hydrophobicity (logP 2–3) and low cytochrome P450 inhibition to reduce metabolic instability .

Q. What computational approaches predict receptor binding affinities of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate ligand-receptor interactions. Analyze binding poses for hydrogen bonding (e.g., with serotonin receptors) and π-π stacking (aromatic substituent alignment). Validate predictions with in vitro radioligand displacement assays (e.g., Ki values for 5-HT₂A/D₂ receptors) .

Q. How do conformational changes in the piperidine ring influence biological activity?

- Methodology : Use X-ray crystallography or NMR to determine equatorial vs. axial orientations of substituents. For example, equatorial 3-hydroxyphenyl groups in LY255582 enhance opioid antagonism by stabilizing receptor interactions. Compare energy-minimized conformers (DFT calculations) to correlate chair/boat piperidine conformations with activity .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for benzoylpiperidine derivatives?

- Methodology :

- Isosteric Replacement : Substitute 3-methylbenzoyl with 4-fluorobenzoyl to assess steric/electronic effects on binding .

- Fragment-Based Design : Test truncated analogs (e.g., piperidine alone vs. benzoyl-piperidine hybrids) to isolate pharmacophoric contributions .

- Meta-Analysis : Cross-reference SAR data across studies to identify consensus trends (e.g., cyclopropyl groups improving metabolic stability) .

Methodological Notes

- Synthetic Reproducibility : Low yields (e.g., 25–45% in acetonitrile reflux reactions) may require catalyst screening (e.g., Pd/C for coupling) .

- Data Validation : Use orthogonal techniques (e.g., LC-MS alongside NMR) to confirm compound integrity, especially for isomers with similar retention times .

- Computational Limitations : Docking studies may overestimate binding energies; always pair with experimental IC₅₀ measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.